4-benzoylbenzoyl Chloride

概要

説明

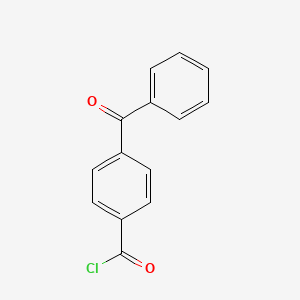

4-Benzoylbenzoyl chloride is an organic compound with the molecular formula C14H9ClO2. It is a derivative of benzoyl chloride and is characterized by the presence of two benzoyl groups attached to a central carbon atom. This compound is used in various chemical reactions and has applications in multiple scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoylbenzoyl chloride typically involves the reaction of 4-benzoylbenzoic acid with thionyl chloride. The process is carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the corresponding acid chloride .

Industrial Production Methods

In an industrial setting, the preparation of this compound can be scaled up by using larger quantities of 4-benzoylbenzoic acid and thionyl chloride. The reaction is conducted in a large reactor equipped with a reflux condenser and an overhead stirrer to ensure thorough mixing and efficient heat transfer .

化学反応の分析

Types of Reactions

4-Benzoylbenzoyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-benzoylbenzoic acid and hydrochloric acid.

Common Reagents and Conditions

Thionyl Chloride: Used in the synthesis of this compound from 4-benzoylbenzoic acid.

Amines and Alcohols: React with this compound to form amides and esters under mild conditions.

Major Products

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

4-Benzoylbenzoic Acid: Formed by hydrolysis.

科学的研究の応用

Synthesis of Organic Compounds

4-Benzoylbenzoyl chloride is primarily utilized as a reagent in organic synthesis. It serves as an acylating agent in the preparation of various organic compounds, including:

- Benzoyl Peroxide : A key initiator in polymerization reactions.

- Dyes and Pigments : Used in the production of synthetic dyes, enhancing color stability and intensity.

- Pharmaceuticals : Acts as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Analytical Chemistry

In analytical chemistry, this compound is employed as a derivatizing agent for the analysis of alcohols, phenols, and amines. It facilitates the formation of stable derivatives that can be analyzed using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) .

Biological Applications

Recent studies have explored the use of this compound in biological systems. For instance, it has been investigated for its potential effects on cellular signaling pathways, particularly in relation to ATP analogs . Additionally, its reactivity with biological molecules can lead to the development of novel therapeutic agents.

Case Study 1: Synthesis of Benzoyl Peroxide

A study demonstrated the efficient synthesis of benzoyl peroxide from this compound through a two-step reaction involving radical polymerization. The resulting benzoyl peroxide was characterized by its effectiveness as a polymerization initiator in producing polystyrene .

Case Study 2: Derivatization for HPLC Analysis

A research paper detailed the derivatization of phenolic compounds using this compound for HPLC analysis. The study highlighted improved sensitivity and specificity in detecting phenolic compounds in environmental samples, showcasing the compound's utility in environmental monitoring .

作用機序

The mechanism of action of 4-benzoylbenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters. The molecular targets and pathways involved in these reactions are primarily the nucleophilic attack on the carbonyl carbon of the acyl chloride group, leading to the formation of the corresponding products .

類似化合物との比較

Similar Compounds

Benzoyl Chloride: A simpler acyl chloride with a single benzoyl group.

4-Chlorobenzoyl Chloride: Similar structure but with a chlorine substituent on the benzene ring.

Uniqueness

4-Benzoylbenzoyl chloride is unique due to the presence of two benzoyl groups, which enhances its reactivity and makes it suitable for specific synthetic applications that require a more complex acyl chloride structure.

生物活性

4-Benzoylbenzoyl chloride, also known as benzoyl chloride, is an aromatic compound with significant industrial applications, particularly in organic synthesis and as a reagent in various chemical reactions. Its biological activity has been a subject of research due to its potential effects on human health and environmental safety. This article delves into the biological activity of this compound, examining its genotoxicity, carcinogenic potential, and other relevant biological effects.

- Chemical Name : this compound

- Molecular Formula : CHClO

- Structure : The compound features a benzoyl group attached to another benzoyl group through a carbonyl linkage.

Genotoxicity

Research indicates that benzoyl chloride exhibits limited genotoxic effects. A study conducted using various strains of Salmonella typhimurium and Escherichia coli reported negative results for mutagenicity in both the presence and absence of metabolic activation . Furthermore, in vivo micronucleus assays did not demonstrate clastogenic effects on bone marrow erythroblasts, suggesting a low potential for DNA damage .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified benzoyl chloride as having "limited evidence" for carcinogenicity in humans and "inadequate evidence" in laboratory animals . In animal studies, particularly involving dermal exposure, there were indications of tumorigenic activity. For instance, mice treated with benzoyl chloride showed a significant incidence of skin papillomas and lung adenomas .

Table 1: Summary of Carcinogenic Studies on Benzoyl Chloride

Toxicological Studies

Toxicological assessments have shown that repeated exposure to benzoyl chloride can lead to significant health effects. Inhalation studies indicated inflammation of lymph nodes, liver, and spleen, alongside keratosis of the gastric mucosa . These findings underline the corrosive nature of benzoyl chloride and its potential to cause severe tissue damage upon prolonged exposure.

Case Studies

A notable case involved workers in the production of benzoyl chloride who exhibited higher-than-expected rates of lung cancer. Out of four identified cases, two were confirmed lung cancer deaths among workers exposed for extended periods . This correlation between occupational exposure and increased cancer risk highlights the need for stringent safety measures in industrial settings.

特性

IUPAC Name |

4-benzoylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO2/c15-14(17)12-8-6-11(7-9-12)13(16)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCULFZQSHFJNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512775 | |

| Record name | 4-Benzoylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39148-58-8 | |

| Record name | 4-Benzoylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。